Magnesium orotate

Catalog No.
S617008
CAS No.
34717-03-8
M.F
C10H6MgN4O8
M. Wt
334.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium orotate

CAS Number

34717-03-8

Product Name

Magnesium orotate

IUPAC Name

magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C10H6MgN4O8

Molecular Weight

334.48 g/mol

InChI

InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2

InChI Key

QWLHYYKDLOVBNV-UHFFFAOYSA-L

SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2]

Synonyms

magnesium orotate

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2]

Magnesium orotate is a magnesium salt of orotic acid and is poorly soluble in water. It is a source of magnesium and is used as a mineral supplement to treat Mg deficiency. Orotic acid acts as a transporter that carries magnesium into the cells. It also exhibits antioxidant properties, since it is a key intermediate in the biosynthetic pathway of pyrimidines that promotes the synthesis of enzymes which act as free radical scavengers. Experiments investigating the potential cardioprotective actions of orotic acid in pathological heart conditions are still ongoing.

Magnesium orotate (CAS: 34717-03-8) is a specialized, highly stable organic magnesium salt where the magnesium cation is coordinated with orotic acid, a key pyrimidine precursor. In procurement and formulation contexts, it serves as a premium active pharmaceutical ingredient (API) and nutraceutical compound. Unlike ubiquitous inorganic baseline materials such as magnesium oxide or highly soluble organic salts like magnesium citrate, magnesium orotate is defined by its low aqueous solubility, targeted intracellular transport mechanism, and lack of gastrointestinal osmotic side effects [1]. These properties make it a critical material for high-value applications requiring precise cellular delivery without the processing or tolerability drawbacks of conventional magnesium sources.

Generic substitution of magnesium orotate with common alternatives like magnesium oxide or magnesium citrate fundamentally alters both manufacturing behavior and clinical efficacy. Magnesium oxide, while inexpensive, suffers from exceptionally poor bioavailability, often yielding fractional absorption rates as low as 4%, rendering it ineffective for targeted cellular repletion [1]. Conversely, highly water-soluble substitutes such as magnesium citrate or magnesium sulfate dissociate rapidly in the gastrointestinal tract, creating an osmotic gradient that draws water into the colon and causes dose-limiting laxative effects. Furthermore, substituting with other organic chelates eliminates the unique pyrimidine-precursor synergy provided by the orotate moiety, which is essential for stimulating ATP synthesis and ensuring intracellular magnesium fixation in myocardial and mitochondrial tissues.

Osmotic Stability and Elimination of Dose-Limiting Laxative Effects

Magnesium orotate exhibits a uniquely low aqueous solubility profile, which dictates its physiological behavior. Unlike magnesium citrate, which is highly soluble (up to 55% in water) and rapidly dissociates, magnesium orotate dissolves slowly and does not bind gastric acid. This limited solubility prevents the rapid osmotic water-drawing effect in the intestines that causes the dose-limiting laxative issues characteristic of citrate and sulfate salts [1].

Evidence DimensionAqueous solubility and osmotic GI impact
Target Compound DataPoorly soluble (~12 mg/L); negligible osmotic laxative effect
Comparator Or BaselineMagnesium citrate (Highly soluble ~55%; strong laxative effect)
Quantified DifferenceEliminates the osmotic diarrhea associated with highly dissociable Mg salts
ConditionsOral administration and aqueous dissolution

Enables the procurement and formulation of high-dose magnesium therapeutics without the gastrointestinal side effects that severely limit patient compliance with standard organic salts.

Orotate-Mediated Intracellular Magnesium Fixation

Orotic acid acts as a specialized carrier that transports magnesium directly into cells, particularly myocardial tissue, functioning as a 'Mg-fixing agent'. Studies indicate that magnesium orotate achieves significantly higher intracellular magnesium retention compared to magnesium oxide, which suffers from systemic absorption rates as low as 4%. The orotate moiety simultaneously serves as a precursor for pyrimidine and ATP synthesis, directly enhancing cellular energy status in a way that generic magnesium ions cannot [1].

Evidence DimensionIntracellular accumulation and tissue retention
Target Compound DataHigh intracellular fixation via orotate transport
Comparator Or BaselineMagnesium oxide (~4% systemic absorption, poor intracellular uptake)
Quantified DifferenceSuperior intracellular accumulation and prolonged tissue retention
ConditionsIn vivo myocardial and cellular uptake models

Justifies the premium procurement cost for targeted cardiovascular formulations where cellular energy metabolism and intracellular mineral retention are the primary endpoints.

Hydrate Stability and Solid-State Structural Integrity

Magnesium orotate forms highly ordered hydrate structures, with the dihydrate and octahydrate forms exhibiting distinct, predictable thermal stabilities. Unlike highly deliquescent salts such as magnesium chloride, the magnesium ion in the orotate complex is stabilized by tightly bound water molecules forming hexaquo complexes within the crystal lattice. This structural coordination prevents unpredictable moisture absorption and maintains solid-state integrity during vacuum drying, mechanical milling, and long-term ambient storage [1].

Evidence DimensionCrystal lattice hydration stability
Target Compound DataForms stable, predictable dihydrate/octahydrate structures
Comparator Or BaselineMagnesium chloride (highly hygroscopic/deliquescent)
Quantified DifferenceMaintains defined hydration states without deliquescence under ambient conditions
ConditionsPowder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA)

Ensures reliable batch-to-batch consistency and prevents caking or degradation during the manufacturing of solid oral dosage forms.

Premium Cardiovascular and Mitochondrial Support Formulations

Due to its targeted intracellular delivery and the role of orotic acid as a pyrimidine precursor, magnesium orotate is the optimal choice for formulations aimed at mitochondrial energy support and myocardial health. It outperforms standard salts like magnesium oxide in these high-value applications by ensuring the magnesium is fixed within the cell rather than rapidly excreted [2].

High-Dose Clinical Magnesium Repletion

The exceptionally low aqueous solubility of magnesium orotate prevents osmotic water retention in the gastrointestinal tract. This makes it ideal for clinical applications requiring high-dose magnesium repletion where the laxative effects of magnesium citrate or magnesium sulfate would otherwise be dose-limiting and reduce patient compliance [1].

Solid-State Pharmaceutical Manufacturing

Its predictable hydration kinetics and resistance to hygroscopicity make magnesium orotate highly suitable for advanced tableting, milling, and dry-granulation processes. It provides a structurally stable alternative to deliquescent salts like magnesium chloride, ensuring extended shelf-life and consistent flowability during large-scale manufacturing [3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

334.0036049 g/mol

Monoisotopic Mass

334.0036049 g/mol

Heavy Atom Count

23

UNII

GI96W46M5A

Other CAS

34717-03-8

Wikipedia

Magnesium_orotate

General Manufacturing Information

Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)-: INACTIVE

Dates

Last modified: 08-15-2023
Classen HG: Magnesium orotate--experimental and clinical evidence. Rom J Intern Med. 2004;42(3):491-501. [PMID:16366126]
Zeana C: Magnesium orotate in myocardial and neuronal protection. Rom J Intern Med. 1999 Jan-Mar;37(1):91-7. [PMID:15523949]
Rosenfeldt FL: Metabolic supplementation with orotic acid and magnesium orotate. Cardiovasc Drugs Ther. 1998 Sep;12 Suppl 2:147-52. [PMID:9794088]

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